

Technical Support Center: Characterization of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

Cat. No.: B125185

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Welcome to the technical support guide for **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** (CAS No. 147636-33-7).^{[1][2]} This document provides in-depth troubleshooting advice for researchers, chemists, and quality control professionals working with this compound. The guidance herein is structured to address common and complex characterization challenges, ensuring the integrity and reliability of your analytical data.

Compound Overview

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), a constrained analog of the neurotransmitter GABA.^[3] N-substitution on the piperidine ring, in this case with a cyclopentylcarbonyl group, is a common medicinal chemistry strategy to modulate pharmacological properties. Accurate characterization is paramount for its use as a building block in drug development and other research applications.

Key Chemical Information:

Property	Value	Source
Molecular Formula	C12H19NO3	[1]
Molecular Weight	225.28 g/mol	[2]
Structure		

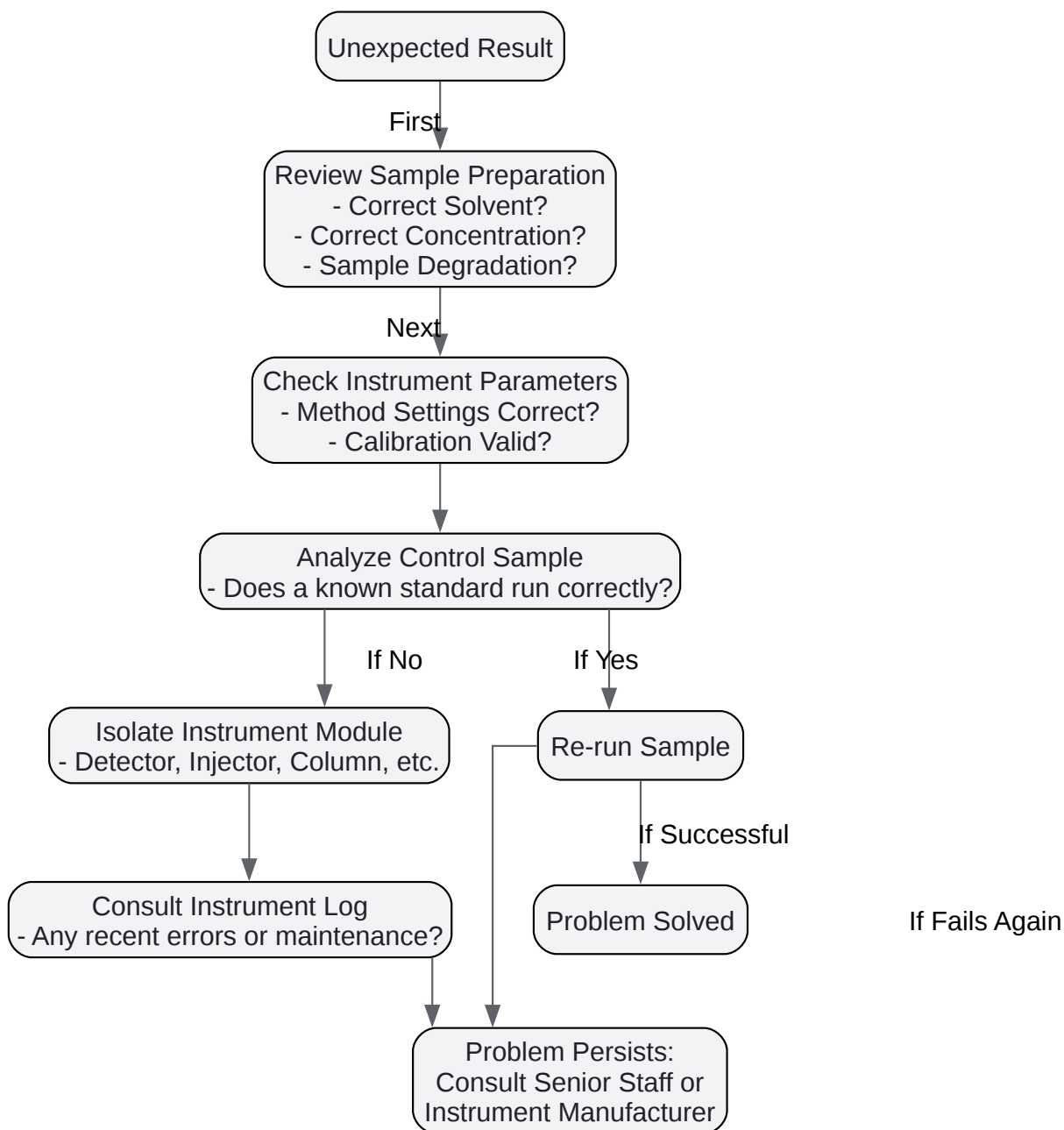
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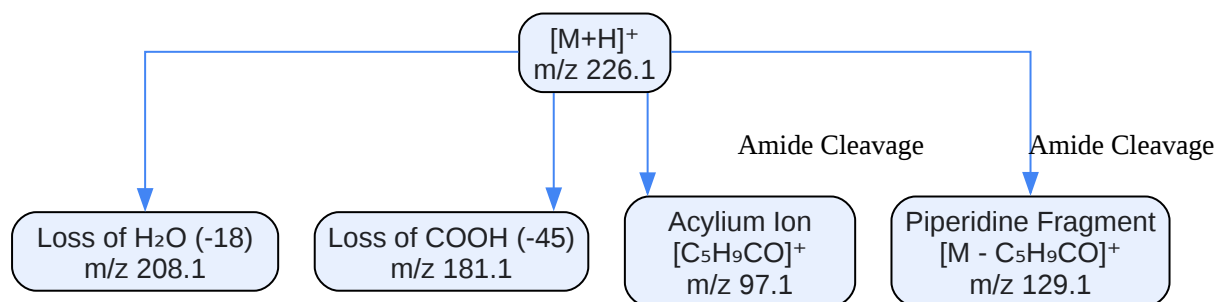
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General Troubleshooting Workflow

When encountering an unexpected analytical result, a systematic approach is crucial. This workflow helps isolate the variable causing the issue, preventing unnecessary repetition of complex experiments.





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Caption: Predicted MS/MS fragmentation pathway for the protonated molecule.

High-Performance Liquid Chromatography (HPLC)

Q: I'm observing significant peak tailing for my compound. How can I improve the peak shape?

A: Peak tailing for a molecule with both acidic (carboxylic acid) and basic (amide nitrogen, though weak) character is often due to secondary interactions with the stationary phase.

- Causality: Residual, un-capped silanol groups on silica-based C18 columns are acidic. At neutral pH, these silanols can be deprotonated (SiO^-) and interact ionically with any protonated sites on your molecule, causing tailing. The carboxylic acid can also interact in complex ways. [4]* Troubleshooting Protocol:
 - Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups ($Si-OH$), minimizing ionic interactions. It also ensures your carboxylic acid is fully protonated and behaves consistently. [4]
 - 2. Increase Buffer Strength: Using a buffer (e.g., 10-25 mM ammonium formate) can help maintain a consistent pH and mask silanol interactions. [4]
 - 3. Use a High-Purity Column: Modern, end-capped columns made with high-purity silica have fewer active silanol sites and are less prone to causing peak tailing.
 - Check for Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration. [4]

Elemental Analysis (CHN)

Q: My elemental analysis results are consistently outside the acceptable range of $\pm 0.4\%$. What are the likely reasons?

A: Accurate elemental analysis requires an exceptionally pure and anhydrous sample. [5][6]*

Expertise & Causality: The instrument measures the absolute percentage of C, H, and N. Any impurity containing these elements will skew the results.

- Theoretical Values for $C_{12}H_{19}NO_3$: C: 63.98%, H: 8.50%, N: 6.22%
- Troubleshooting Checklist:
 - Purity: Is the sample analytically pure? Confirm purity by HPLC ($>99\%$). Minor impurities not visible by NMR can significantly affect CHN results.
 - Residual Solvent: The most common cause of failure. The sample must be rigorously dried under high vacuum for several hours, potentially at a slightly elevated temperature (if thermally stable), to remove all traces of solvent. [5] 3. Hygroscopicity: The compound, having a carboxylic acid and amide, may be hygroscopic (absorb water from the atmosphere). This will artificially inflate the hydrogen percentage and lower the carbon and nitrogen percentages. Always handle the sample in a dry environment (e.g., a glove box) immediately before weighing for analysis.
 - Incomplete Combustion: While less common with modern analyzers, very stable or refractory compounds might not combust completely. Ensure the instrument's combustion parameters are appropriate. [7] 5. Homogeneity: Ensure the sample submitted for analysis is a fine, homogeneous powder. [7]

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